2-Isobutylpyrrolidine hydrochloride
Description
Properties
IUPAC Name |
2-(2-methylpropyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)6-8-4-3-5-9-8;/h7-9H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKYHBVDCWROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924875 | |
| Record name | 2-(2-Methylpropyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124602-03-5, 1184994-37-3 | |
| Record name | 2-(2-Methylpropyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isobutylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Pyrrolidine Scaffolds in Modern Organic Synthesis
The five-membered nitrogen-containing heterocycle known as pyrrolidine (B122466), or tetrahydropyrrole, is a privileged structure in the field of organic chemistry. Its prevalence in numerous natural products, pharmaceuticals, and as a component of organocatalysts underscores its profound importance. mit.edud-nb.info The unique structural and electronic properties of the pyrrolidine ring allow it to serve as a versatile framework in the design of complex molecular architectures.
Pyrrolidine scaffolds are integral to the structure of many FDA-approved drugs, highlighting their therapeutic relevance. mit.edu Their ability to form the backbone of a wide range of bioactive compounds has made them a focal point for synthetic chemists. The development of novel synthetic methodologies to access functionalized pyrrolidines is an active area of research, driven by the continuous demand for new therapeutic agents and molecular tools. d-nb.info
An Overview of Substituted Pyrrolidines As Fundamental Building Blocks
Substituted pyrrolidines, such as 2-isobutylpyrrolidine (B180006), are fundamental building blocks in the construction of more complex molecules. The position and nature of the substituents on the pyrrolidine (B122466) ring can significantly influence the molecule's physical, chemical, and biological properties. Pyrrolidines bearing an alkyl group at the 2-position are particularly significant subunits found in a variety of bioactive natural and non-natural products. nih.gov They also serve as versatile intermediates in the synthesis of other important classes of compounds and have been effectively employed as chiral organocatalysts and ligands in asymmetric catalysis. nih.gov
The synthesis of these substituted pyrrolidines has been a subject of considerable effort, leading to a wide array of strategies ranging from the use of the chiral pool to asymmetric synthesis. nih.govclockss.org The catalytic enantioselective 2-alkylation of pyrrolidine or its protected derivatives represents a direct and attractive approach to these valuable chiral building blocks. nih.gov
Historical Trajectories and Key Milestones in Chiral Pyrrolidine Research
De Novo Synthesis Approaches for Pyrrolidine Ring Construction
De novo synthesis, the construction of a complex molecule from simple precursors, offers a versatile platform for accessing a diverse range of substituted pyrrolidines. The following sections detail several powerful methodologies for the construction of the pyrrolidine ring.
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic alkenes, including the synthesis of pyrrolidine precursors. organic-chemistry.org This reaction typically involves an acyclic diene that undergoes an intramolecular reaction catalyzed by a transition metal complex, most commonly a ruthenium-based catalyst, to form a cyclic olefin with the concomitant release of a small volatile alkene like ethene. organic-chemistry.orgsigmaaldrich.com The driving force for the reaction is often the entropically favorable release of ethene gas. organic-chemistry.org
The versatility of RCM allows for the synthesis of five- to thirty-membered rings and is tolerant of a wide variety of functional groups. organic-chemistry.org For the synthesis of 2-substituted pyrrolines, which can be subsequently reduced to pyrrolidines, a common strategy involves the diallylation of a primary amine followed by RCM. This approach provides a straightforward route to the desired heterocyclic core.
| Catalyst Generation | Key Features | Application Example |
| First-Generation Grubbs' Catalyst | Good functional group tolerance. | Synthesis of 5- to 30-membered cyclic alkenes. organic-chemistry.org |
| Second-Generation Grubbs' Catalyst | More versatile and active than first-generation catalysts. organic-chemistry.org | Used in a wide range of olefin metathesis reactions. organic-chemistry.org |
| Hoveyda-Grubbs Type Complexes | Exhibit modified reactivity and stability. | Applied in various metathesis reactions. |
Subsequent hydrogenation of the resulting cyclic alkene would furnish the saturated 2-isobutylpyrrolidine (B180006) ring. This two-step sequence of RCM followed by reduction represents a robust and adaptable methodology for the synthesis of 2-alkylpyrrolidines.
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions provide a direct and often highly stereoselective means of constructing the pyrrolidine ring from acyclic precursors. These methods rely on the formation of a carbon-nitrogen bond within a single molecule to close the five-membered ring.
The reaction typically starts from an amino alcohol, which under acidic conditions forms an iminium ion. This intermediate then undergoes a acs.orgacs.org-sigmatropic rearrangement (the aza-Cope rearrangement) to generate a new enol-iminium species, which subsequently cyclizes via an intramolecular Mannich reaction to afford the acyl-substituted pyrrolidine. scielo.org.bo The stereochemical outcome of the reaction can often be controlled by the stereochemistry of the starting amino alcohol. acs.org
Computational studies have been employed to understand the factors influencing the stereoselectivity of the aza-Cope-Mannich reaction, including the role of the catalyst and substituents on the starting material. acs.orgemich.edu These studies help in the rational design of substrates and reaction conditions to achieve the desired stereoisomer of the pyrrolidine product. acs.org
The synthesis of pyrrolidines can also be achieved through the reductive cyclization of acyclic amino ketones or amino aldehydes. This approach involves the intramolecular reaction of an amine with a carbonyl group, followed by reduction of the resulting imine or enamine intermediate.
One strategy involves the use of a transaminase to convert a 1,4-diketone into the corresponding amino ketone, which then undergoes spontaneous ring closure to form a cyclic imine. researchgate.net This imine can then be reduced by a reductive aminase to yield the desired 2,5-disubstituted pyrrolidine with high diastereomeric and enantiomeric excess. researchgate.net
Another approach involves the catalytic hydrogenation of an acyclic amino ketone. The initial intramolecular condensation of the amine and ketone forms a cyclic enamine or iminium ion, which is then hydrogenated over a metal catalyst to give the saturated pyrrolidine ring. This method provides a direct route to pyrrolidines from readily available acyclic precursors.
Cycloaddition Reactions
Cycloaddition reactions, particularly [3+2] cycloadditions, are highly efficient methods for constructing five-membered rings like pyrrolidines. rsc.org These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form the heterocyclic ring in a single step, often with excellent control over stereochemistry. nih.gov
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a cornerstone of pyrrolidine synthesis. beilstein-journals.orgrsc.orgrsc.org Azomethine ylides are 1,3-dipoles containing a nitrogen atom and can be generated in situ from various precursors, such as α-amino acids or imines of α-amino esters. beilstein-journals.org
The reaction of an azomethine ylide with an alkene dipolarophile leads directly to the pyrrolidine ring. The regioselectivity and stereoselectivity of the cycloaddition can be influenced by the nature of the substituents on both the ylide and the alkene, as well as by the use of metal catalysts. acs.orgacs.org For the synthesis of 2-isobutylpyrrolidine, an azomethine ylide precursor bearing an isobutyl group or a latent isobutyl group could be reacted with a suitable alkene.
Recent advancements in this area include the development of catalytic asymmetric versions of this reaction, which allow for the enantioselective synthesis of highly substituted pyrrolidines. nih.govrsc.org These methods often employ chiral metal complexes to control the facial selectivity of the cycloaddition. nih.gov The versatility of this approach allows for the creation of multiple stereocenters in a single step, making it a highly attractive strategy for the synthesis of complex pyrrolidine-containing molecules. nih.gov
| Reaction Type | Key Features | Precursors |
| 1,3-Dipolar Cycloaddition | Forms five-membered rings in a single step with high stereocontrol. nih.gov | Azomethine ylides and alkenes. beilstein-journals.org |
| Catalytic Asymmetric Cycloaddition | Enables enantioselective synthesis of pyrrolidines. nih.govrsc.org | Chiral metal complexes, azomethine ylide precursors, and dipolarophiles. nih.gov |
[3+2] Cycloaddition Approaches to Substituted Pyrrolidines
The [3+2] cycloaddition reaction stands as a highly efficient and atom-economical method for constructing the five-membered pyrrolidine ring system. rsc.orgtandfonline.com This approach involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). rsc.org In pyrrolidine synthesis, the most common 1,3-dipole is the azomethine ylide, which can be generated in situ from various precursors, including the condensation of an α-amino acid with an aldehyde or ketone. mdpi.comtandfonline.com
These cycloaddition strategies are powerful because they can rapidly generate multiple stereocenters with a high degree of control. acs.org The reaction is versatile, accommodating a wide range of substrates and allowing for the synthesis of polysubstituted pyrrolidines. rsc.orgacs.org For instance, the reaction of azomethine ylides with electron-deficient alkenes and alkynes leads to highly functionalized pyrrolidine derivatives. bohrium.com Recent advancements have focused on developing catalytic and asymmetric versions of this reaction, enabling the enantioselective synthesis of complex pyrrolidine-containing molecules. nih.gov Multicomponent reactions that incorporate a [3+2] cycloaddition step have become particularly valuable for creating molecular diversity in a single, efficient operation. tandfonline.comtandfonline.com
Below is a table summarizing various [3+2] cycloaddition reactions for the synthesis of substituted pyrrolidines.
| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Yield | Ref |
| Isatin and Glycine (B1666218) Methyl Ester | (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Et3N, Acetonitrile, Reflux | Spirooxindole pyrrolidine | High | tandfonline.com |
| 3,3,3-trifluoroalanine and Aldehyde | Electron-deficient alkynes/alkenes | Ethanol or 2-Propanol, RT | 2-Trifluoromethyl-pyrrolidine | Moderate to Good | bohrium.com |
| Tertiary Amide/Lactam | Electron-deficient alkenes | 1 mol% Vaska's complex, TMDS | Functionalized pyrrolidine | Good | nih.gov |
| Glycine, Aldehydes, Maleimides | Maleimides | Decarboxylative | Tetracyclic pyrrolizidines | 71-93% | mdpi.com |
Stereoselective Allylation Reactions (e.g., Tsuji-Trost Allylation)
Stereoselective allylation reactions are a cornerstone for the asymmetric synthesis of complex molecules, and their application in constructing chiral pyrrolidine scaffolds is well-documented. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a prominent example used to form C-C bonds with high stereocontrol. researchgate.netuobaghdad.edu.iq This methodology can be applied in several ways, such as the α-allylation of N-tert-butanesulfinyl imines derived from ketones, which serves as a key step in a multi-step synthesis of sp3-rich pyrrolidine structures. researchgate.netuobaghdad.edu.iq
The reaction's utility extends to tandem or cascade processes. For example, a sequence involving an initial iridium-catalyzed carbonyl C-allylation followed by a Tsuji-Trost N-allylation and subsequent Mitsunobu cyclization has been developed to produce enantiomerically enriched 2,4-disubstituted pyrrolidines. nih.govacs.org The stereochemical outcome of these reactions can be highly dependent on the choice of catalyst, ligands, and substrates. clockss.org Gold-catalyzed tandem reactions involving an alkyne hydroamination, iminium ion formation, and allylation have also emerged as an expedient route to pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. acs.orgresearchgate.net
The following table presents examples of stereoselective allylation reactions used in pyrrolidine synthesis.
| Substrate | Allylating Agent | Catalyst System | Product | Diastereomeric Ratio (d.r.) / Yield | Ref |
| N-tert-butanesulfinyl imines | Allyl methyl carbonate | Pd(PPh3)4 | α-allyl N-tert-butanesulfinyl imines | up to >25:1 / 44-83% | uobaghdad.edu.iq |
| 4-bromobenzyl alcohol & 2-methylene-1,3-propane diol bis-Boc-carbonate | Self (via Iridium complex) | Ir-complex with (S)-DM-SEGPHOS | Homoallylic alcohol intermediate | 89% ee / 58% yield | nih.gov |
| 3-hydroxy-1,5-dihydropyrrol-2-one intermediate | Allyl Acetate | (Pdη3C3H5Cl)2, R-(+)-BINAP | 4-allylpyrrolidine-2,3-dione | N/A / 93-95% | nih.gov |
| Alkyne with pendant amine | Allylsilane (internal) | Au-catalyst | 2,2-disubstituted pyrrolidine | >95:5 / 88% yield | acs.org |
Functionalization and Derivatization of Pre-Formed Pyrrolidine Rings
Beyond constructing the pyrrolidine core, the ability to selectively functionalize a pre-formed ring is crucial for creating diverse derivatives. Late-stage derivatization allows for the synthesis of a library of analogues from a common intermediate. beilstein-journals.org A primary site for modification is the pyrrolidine nitrogen, which can be readily derivatized through reactions such as reductive amination with various aldehydes, methylation, sulfonylation, and acylation. beilstein-journals.org
Another powerful strategy is the direct functionalization of C-H bonds of the pyrrolidine ring. This modern approach avoids the need for pre-functionalized substrates and offers a more direct route to derivatization. For example, palladium-catalyzed intramolecular amination of unactivated γ C-H bonds can be used to form the pyrrolidine ring itself. organic-chemistry.org Furthermore, the dehydrogenation of pyrrolidines to form the corresponding pyrroles represents a significant transformation, which can be achieved using catalysts like B(C6F5)3. acs.org Ring-contraction of larger rings, such as pyridines, through photo-promoted reactions with silylborane, can also produce functionalized pyrrolidine derivatives. osaka-u.ac.jpbohrium.com These methods provide access to a wide array of substituted pyrrolidines that would be difficult to obtain through other means.
Integration of Green Chemistry Principles in Pyrrolidine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrrolidines, aiming to reduce environmental impact, improve safety, and enhance efficiency. garph.co.uk
Design and Application of Sustainable Catalytic Systems
A key focus in green pyrrolidine synthesis is the replacement of toxic or precious metal catalysts with more sustainable alternatives. rsc.org Iron, being abundant, inexpensive, and low in toxicity, has emerged as a highly attractive catalyst. csic.es For instance, simple iron salts like FeI2 have been shown to be remarkably active for forming pyrrolidines via direct C-H bond amination of organic azides, proceeding with low catalyst loadings and short reaction times. rsc.org Iron(III) salts have also proven effective in diastereoselective intramolecular hydroamination/cyclization reactions to yield enantiopure trans-2,5-disubstituted pyrrolidines. csic.es In addition to metal catalysts, organocatalysis using small organic molecules, such as those based on the pyrrolidine scaffold itself, offers another sustainable approach for various bond-forming reactions. csic.es
Innovations in Solvent Selection and Reaction Media for Environmental Impact Reduction
Solvent choice is a critical factor in the environmental footprint of a chemical process. numberanalytics.comdtu.dk There is a significant shift towards using greener solvents in pyrrolidine synthesis. rsc.org Water, being non-toxic and non-flammable, has been successfully used as a medium for synthesizing N-methylpyrrolidine from methylamine (B109427) and 1,4-dibromobutane. vjs.ac.vnresearchgate.net Alcohol-water mixtures, such as EtOH/H2O, have been employed as a green medium for three-component domino reactions to produce complex pyrrolidine-fused spirooxindoles, often eliminating the need for a catalyst and simplifying purification. rsc.orgrsc.org Other bio-based solvents, such as those derived from citrus peels (limonene) or glycerol, are also gaining traction as sustainable alternatives to traditional volatile organic compounds. numberanalytics.comorientjchem.org In some cases, reactions can be run under solvent-free conditions, further minimizing environmental impact. acs.org
The table below highlights the use of green solvents in pyrrolidine synthesis.
| Reaction Type | Solvent/Medium | Catalyst | Advantages | Ref |
| Three-component domino reaction | EtOH/H2O | Catalyst-free | Eco-friendly, high yields, easy purification | rsc.orgrsc.org |
| N-alkylation | Water | K2CO3 | Inexpensive, environmentally friendly | vjs.ac.vnresearchgate.net |
| [3+2] Cycloaddition | No solvent | LiF, 140 °C | Avoids toxic solvents, simplified synthesis | acs.org |
| Reductive Amination | Solvent-free | Pt@PW65S | High productivity, clean reducing agent (H2) | researchgate.net |
Maximizing Atom Economy and Minimizing Waste Generation
Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. rsc.org Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single operation to form a complex product with minimal byproduct formation. tandfonline.com The synthesis of highly substituted pyrrolidines via one-pot, three-component [3+2] cycloaddition reactions is a prime example of this efficient and atom-economical approach. tandfonline.comrsc.org
Tandem or cascade reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, also significantly improve atom and step economy. A gold-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation sequence is a sophisticated strategy that builds complex pyrrolidine derivatives efficiently. acs.org Such processes not only reduce waste but also save time, energy, and resources compared to traditional multi-step syntheses. tandfonline.com
Multicomponent Reaction Strategies for Pyrrolidine Scaffold Assembly
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis, offering significant advantages in the construction of complex molecular architectures from simple and readily available starting materials. These reactions, in which three or more reactants combine in a single synthetic operation, are characterized by high atom economy, step economy, and operational simplicity, making them an attractive strategy for the synthesis of heterocyclic compounds like pyrrolidines. The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. Consequently, the development of novel MCRs for the stereocontrolled synthesis of substituted pyrrolidines, including 2-isobutylpyrrolidine, is an area of intense research.
One of the most versatile and widely employed MCRs for the synthesis of the pyrrolidine scaffold is the [3+2] cycloaddition reaction involving azomethine ylides. rsc.orgnih.govrsc.org Azomethine ylides are 1,3-dipoles that can be generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone. These reactive intermediates then undergo a cycloaddition with a dipolarophile, typically an electron-deficient alkene, to furnish highly substituted pyrrolidines. The reaction can often be controlled to produce specific stereoisomers by employing chiral catalysts or auxiliaries. rsc.org
A common approach involves the reaction of an α-amino ester, such as glycine methyl ester, with an aldehyde to form an imine, which then tautomerizes to the azomethine ylide. For the synthesis of a 2-isobutylpyrrolidine derivative, isovaleraldehyde (B47997) would be the aldehyde of choice. The subsequent [3+2] cycloaddition with a suitable dipolarophile, such as an acrylate (B77674) or maleimide, would construct the pyrrolidine ring. The reaction can be catalyzed by various metal salts, with copper(I) and silver(I) complexes being particularly effective in promoting the reaction and controlling the stereochemical outcome. nih.gov
For instance, a three-component reaction between an α-diazo ester, an imine, and an alkene, catalyzed by copper(I) salts, has been shown to produce substituted pyrrolidines with good to excellent diastereoselectivities and high yields. nih.gov In the context of synthesizing a precursor to 2-isobutylpyrrolidine, an imine derived from isovaleraldehyde and a suitable amine could be employed.
The diastereoselectivity of these MCRs can often be rationalized by considering the geometry of the transiently generated azomethine ylide and the mode of approach of the dipolarophile. The careful selection of the amino acid precursor, aldehyde, dipolarophile, and catalyst system allows for the construction of pyrrolidine rings with multiple stereocenters in a single, efficient step. nih.govnih.gov
The following table summarizes representative data from multicomponent reactions used to generate substituted pyrrolidine rings, illustrating the typical conditions and outcomes that could be adapted for the synthesis of 2-isobutylpyrrolidine derivatives.
| Entry | Aldehyde | Amino Acid/Ester | Dipolarophile | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | Glycine Methyl Ester | N-Phenylmaleimide | AgOAc | Toluene | 95 | >95:5 |
| 2 | Isovaleraldehyde | Sarcosine | Dimethyl Acetylenedicarboxylate | Cu(I) | CH2Cl2 | 88 | - |
| 3 | 2-Bromobenzaldehyde | Methyl glycinate | N-methylmaleimide | Et3N | EtOH | 85-90 | >20:1 |
| 4 | Various aldehydes | various α-amino esters | various alkenes | Copper(I) salts | Dichloromethane | 70-95 | good to excellent |
This table is a representation of typical results found in the literature for the synthesis of substituted pyrrolidines via multicomponent reactions and is intended to be illustrative.
The power of these multicomponent strategies lies in their ability to rapidly generate molecular complexity and introduce a variety of substituents onto the pyrrolidine core. By choosing isovaleraldehyde as the aldehyde component, the isobutyl group is readily incorporated at the 2-position of the pyrrolidine ring. Subsequent functional group manipulations of the resulting polysubstituted pyrrolidine can then lead to the target molecule, 2-isobutylpyrrolidine, which can be converted to its hydrochloride salt. The versatility and efficiency of MCRs make them a highly valuable methodology in the advanced synthesis of 2-isobutylpyrrolidine hydrochloride and its derivatives.
Unlocking Stereochemical Complexity: Advanced Strategies for the Synthesis of this compound
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the creation of chiral molecules with significant biological and pharmaceutical applications. 2-Isobutylpyrrolidine and its hydrochloride salt represent a key structural motif found in various bioactive compounds. This article delves into the sophisticated and nuanced strategies employed to achieve stereochemical control in the synthesis of this compound, focusing on enantioselective and diastereoselective techniques, resolution approaches, mechanistic insights, and the development of stereodivergent pathways.
Computational and Theoretical Investigations of 2 Isobutylpyrrolidine Hydrochloride
Elucidation of Reaction Mechanisms for Pyrrolidine (B122466) Ring Formation
The synthesis of the pyrrolidine ring, the core structure of 2-isobutylpyrrolidine (B180006), can be achieved through various synthetic routes. Computational chemistry is instrumental in elucidating the step-by-step molecular processes of these reactions. tdl.org Two prominent, computationally-studied mechanisms for forming substituted pyrrolidines are [3+2] dipolar cycloadditions and reductive aminations.
[3+2] Dipolar Cycloaddition: This powerful method involves the reaction of an azomethine ylide (a 1,3-dipole) with a dipolarophile (an alkene). acs.org The mechanism, often studied using Density Functional Theory (DFT), proceeds in a concerted fashion where the two new carbon-carbon bonds are formed simultaneously, though not always symmetrically. acs.org Computational studies on these reactions focus on understanding the regio- and diastereoselectivity by analyzing the transition state energies. elsevierpure.comresearchgate.netnih.gov For the synthesis of a 2-substituted pyrrolidine, the reaction would involve a monosubstituted alkene. DFT calculations have shown that the approach of the dipole to the dipolarophile is governed by a delicate balance of steric and electronic interactions, which determines the final stereochemistry of the product. acs.org
Reductive Amination: An alternative pathway is the intramolecular reductive amination of a γ-amino aldehyde or ketone, or the intermolecular reaction of a precursor like 6-methyl-5-oxoheptanoic acid with an amine source. chemistrylearner.commasterorganicchemistry.com The mechanism involves two key stages:
Imine/Iminium Formation: The initial step is the reaction between a carbonyl group and an amine to form an imine (from a primary amine or ammonia) or an enamine (from a secondary amine). chemistrysteps.comacsgcipr.org This is typically the rate-determining step in the sequence.
Reduction: The resulting C=N double bond of the imine or iminium ion is then reduced by a hydride source, such as NaBH₃CN or NaBH(OAc)₃, to form the saturated pyrrolidine ring. chemistrylearner.comchemistrysteps.com
Computational studies model this process by calculating the energy barriers for both the imine formation and the subsequent reduction, confirming that the reduction of the iminium intermediate is a highly favorable process. mdpi.com
Other Computationally Studied Routes:
Radical Cyclization: Involves the 5-exo cyclization of a nitrogen-centered radical onto an alkene. Computational modeling of the transition states helps predict the cis/trans selectivity of the resulting substituted pyrrolidine. diva-portal.org
Nef-type Rearrangement/Cyclization: Quantum chemical studies have detailed the one-pot synthesis of pyrrolidinedione derivatives, involving a Michael addition, a Nef-type rearrangement, and a final cyclization. The calculations revealed that while the cyclization to the pyrrolidine ring has a very low energy barrier (e.g., 11.9 kJ/mol), a preceding tautomerization step can be the rate-limiting factor with a much higher barrier. rsc.org
Prediction and Analysis of Stereoselectivity Using Computational Models
Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in chemical synthesis. Computational models are essential for predicting and rationalizing the stereoselective outcomes of reactions that produce chiral molecules like 2-isobutylpyrrolidine. diva-portal.org
In the context of the [3+2] cycloaddition, computational analysis can predict which of the multiple possible stereoisomers will be the major product. This is achieved by calculating the activation energies for all possible reaction pathways leading to different stereoisomers. The pathway with the lowest energy barrier corresponds to the kinetically favored product. emich.edu For example, in the cycloaddition of azomethine ylides, DFT calculations have successfully rationalized the high diastereoselectivity observed experimentally by examining the transition state structures. nih.govacs.org The models can account for the influence of catalysts, solvents, and the electronic nature of substituents on the stereochemical outcome. nih.govresearchgate.net
A computational study on the stereoselective synthesis of substituted pyrrolidines via an aza-Cope–Mannich reaction highlights how modeling can delineate complex reaction pathways. emich.edu The initial oxazolidine (B1195125) can form an iminium cation intermediate, which can either proceed directly to the desired pyrrolidine product or undergo C-C bond rotations that scramble the stereochemistry. By calculating the activation barriers for each step, researchers can identify the conditions that favor the desired stereoselective pathway over the scrambling pathways. emich.edu
Table 1: Hypothetical Computational Model for Stereoselectivity in Pyrrolidine Synthesis This table illustrates how computational models provide data to predict stereochemical outcomes. The values are representative examples based on findings in computational studies.
| Reaction Pathway | Stereochemical Outcome | Calculated Activation Energy (kJ/mol) | Predicted Major/Minor Product |
|---|---|---|---|
| Pathway A (Exo approach) | trans-2,5-disubstituted | 75.3 | Minor |
| Pathway B (Endo approach) | cis-2,5-disubstituted | 62.1 | Major |
These predictive capabilities allow chemists to rationally design synthetic routes, choosing specific catalysts or substituents to achieve a desired stereoisomer, thereby minimizing time-consuming experimental screening. emich.edu
Density Functional Theory (DFT) Applications in Reaction Pathway Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating organic reactions. umn.edu It provides a balance between computational cost and accuracy, making it ideal for studying the complex systems involved in pyrrolidine synthesis. nih.govacs.org
DFT is used to construct a detailed map of the reaction's potential energy surface. This involves:
Geometry Optimization: Finding the lowest energy structure for reactants, products, intermediates, and transition states.
Energy Calculation: Determining the relative energies of these optimized structures to calculate reaction enthalpies (ΔH) and activation energies (Ea).
Frequency Analysis: Confirming the nature of stationary points on the potential energy surface. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov
In the study of pyrrolidine formation via 1,3-dipolar cycloaddition, DFT calculations using functionals like B3LYP have been employed to evaluate reactivity descriptors. elsevierpure.comresearchgate.net Global descriptors (e.g., electrophilicity, chemical potential) and local descriptors (e.g., Parr functions) can predict the regioselectivity of the reaction by analyzing the flow of electron density between the dipole and the dipolarophile. elsevierpure.comresearchgate.net This analysis explains why certain atoms bond preferentially, leading to a specific constitutional isomer. For instance, DFT studies on the iridium-catalyzed reductive cycloaddition of amides showed that an intricate balance between asynchronicity and interaction energies in the transition states governs the observed selectivity. acs.org
Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidine Ring System
Saturated five-membered rings like pyrrolidine are not planar. They adopt puckered conformations to relieve torsional strain. The conformational landscape of the pyrrolidine ring is typically described by the concept of pseudorotation. pharmacy180.com The ring continuously flexes through a series of conformations, primarily described as envelope (E) (where four atoms are coplanar and the fifth is out of the plane) and twist (T) (where no four atoms are coplanar) forms.
Computational methods, particularly DFT, are used to map the potential energy surface of this pseudorotational pathway. The specific conformation of the ring can be defined by two parameters: the puckering amplitude (q) and the phase angle (φ). The isobutyl group at the C2 position of 2-isobutylpyrrolidine would create a strong preference for conformations that place this bulky substituent in a pseudo-equatorial position to minimize steric hindrance.
A combined solid-state NMR and DFT study on a pharmaceutical containing pyrrolidine rings revealed that even in a crystal, these rings can undergo dynamic ring inversions. rsc.orgrsc.org The computational analysis was crucial in quantifying the energy barriers for this process.
Table 2: Calculated Energy Barriers for Pyrrolidine Ring Dynamics Data adapted from a computational study on a crystalline pharmaceutical, illustrating the type of data generated for conformational analysis. rsc.org
| Process | Ring System | Computational Method | Calculated Transition State Energy Barrier (kJ/mol) |
|---|---|---|---|
| Ring Inversion | Disordered Pyrrolidine (Cdis) | DFT (Periodic) | 17.8 |
| Ring Inversion | Ordered Pyrrolidine (Cord) | DFT (Periodic) | 31.7 |
The study found that intermolecular interactions within the crystal lattice significantly influenced the dynamics, raising the energy barrier for inversion in one ring while allowing it in another. rsc.org For 2-isobutylpyrrolidine, computational modeling could similarly predict the preferred ring pucker and the energy required for conformational changes, which is vital for understanding its interactions with biological targets. nih.gov
Transition State Modeling and Energy Profile Delineation
The transition state is a fleeting, high-energy structure that exists at the peak of the energy barrier between reactants and products. clockss.org It cannot be isolated experimentally, so computational modeling is the primary tool for its characterization. Locating the transition state structure is a key goal in computational reaction analysis.
Algorithms are used to search the potential energy surface for a first-order saddle point, which corresponds to the transition state. Once found, its structure provides a snapshot of the bond-breaking and bond-forming events. For example, in an Sₙ2 reaction, the transition state model would show partial bonds to both the incoming nucleophile and the departing leaving group.
Derivatization Chemistry and Advanced Analytical Characterization of 2 Isobutylpyrrolidine Hydrochloride
Derivatization Strategies for Synthetic Modification and Further Functionalization
The pyrrolidine (B122466) ring, particularly its secondary amine, provides a reactive handle for a multitude of chemical transformations. These modifications are aimed at creating derivatives with tailored properties, either for use as intermediates in the synthesis of more complex molecules or for direct application in areas like catalysis.
Introduction of Specific Functional Groups for Complex Molecule Synthesis
The inherent nucleophilicity of the pyrrolidine nitrogen allows for the straightforward introduction of a wide array of functional groups. This chemical versatility enables the construction of complex molecular architectures and the fine-tuning of a compound's steric and electronic properties.
The synthesis of functionalized pyrrolidine derivatives often begins with N-acylation, N-sulfonylation, or N-alkylation reactions. For instance, reacting 2-isobutylpyrrolidine (B180006) with activated carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) leads to the formation of amides. These prolinamide structures are a common motif in organocatalysis. nih.gov Similarly, coupling with sulfonyl chlorides yields sulfonamides, while reaction with alkyl halides introduces new substituents on the nitrogen atom.
A key strategy in complex molecule synthesis is the use of multicomponent reactions, which allow for the rapid assembly of intricate structures in a single step. rsc.orgnih.gov For example, a domino 1,6-addition/annulation reaction involving a substituted para-quinone methide and a chlorooxindole can be used to create complex 3,2′-pyrrolidinyl spirooxindoles. rsc.org Another approach involves the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from the secondary amine of the pyrrolidine ring and an aldehyde, with a suitable dipolarophile. This method provides a stereocontrolled route to highly substituted pyrrolizidine (B1209537) ring systems. rsc.org
These derivatization reactions are crucial for building libraries of compounds for screening purposes or for the targeted synthesis of molecules with specific biological or chemical functions. The isobutyl group at the C2 position provides a specific steric environment that can influence the stereochemical outcome of subsequent reactions, making it a valuable component in asymmetric synthesis.
Preparation of Solid-Supported Chiral Pyrrolidine Derivatives for Heterogeneous Applications
A significant advancement in catalysis is the immobilization of homogeneous catalysts onto insoluble solid supports. researchgate.net This process, known as heterogenization, combines the high selectivity and activity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and potential for recycling. researchgate.netrsc.org Chiral pyrrolidine derivatives are excellent candidates for immobilization and have been successfully used as organocatalysts in a variety of asymmetric transformations. researchgate.net
The immobilization process typically involves covalently linking the pyrrolidine derivative to a solid support. Common supports include:
Polymer Resins: Polystyrene-based resins and poly(ethylene glycol) methacrylate (B99206) (PEGMA) are frequently used. researchgate.netmdpi.com The pyrrolidine moiety can be attached to the polymer backbone via a suitable linker. For example, a pyrrolidine group can be covalently linked to a PEGMA resin, which swells effectively in aqueous media, enhancing catalytic performance in reactions like the aldol (B89426) condensation. mdpi.com
Inorganic Oxides: Silica (B1680970) is a robust and common support. csic.es Chiral pyrrolidine units can be integrated into a siliceous framework using a sol-gel methodology, creating a hybrid organic-inorganic material with a homogeneous distribution of active sites. csic.es
Magnetic Nanoparticles: Magnetic nanoparticles (e.g., Fe₃O₄) offer the advantage of extremely easy separation using an external magnet. rsc.org The nanoparticles can be functionalized with a coating (e.g., silica) to which the chiral pyrrolidine catalyst is then anchored. rsc.org
These solid-supported catalysts have proven effective in key carbon-carbon bond-forming reactions. For example, immobilized pyrrolidine derivatives catalyze the asymmetric Michael addition of aldehydes to nitroolefins and the aldol reaction, often with high stereocontrol. rsc.orgmdpi.comcsic.es The development of these heterogeneous catalysts is a critical step towards more sustainable and industrially viable chemical processes. rsc.org
Advanced Spectroscopic Characterization in Research Contexts
The unambiguous determination of the structure and stereochemistry of new 2-isobutylpyrrolidine derivatives relies on a suite of advanced analytical techniques. Spectroscopic methods provide detailed information on connectivity, three-dimensional arrangement, and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Comprehensive Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. ox.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and provides crucial information about the compound's stereochemistry. rsc.orgresearchgate.net
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The chemical shift, signal splitting (multiplicity), and integration are key parameters. The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom. ox.ac.uk The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the substitution pattern and stereochemistry. organicchemistrydata.orgorganicchemistrydata.org For example, gauche interactions between substituents in a ring system typically cause upfield shifts (to lower ppm) for the involved carbon atoms, which can be used to assign relative stereochemistry. organicchemistrydata.org
2D NMR (COSY, HSQC, HMBC, NOESY):
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is used to map out the proton connectivity within the molecule. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), providing critical information about how different fragments of the molecule are connected. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This information is indispensable for determining relative stereochemistry, such as distinguishing between cis and trans isomers or assigning the configuration of stereocenters in acyclic systems. longdom.orgnih.gov
By combining these techniques, chemists can piece together the complete 3D structure of a 2-isobutylpyrrolidine derivative. For example, the relative stereochemistry of a newly formed spirocyclic pyrrolidine can be established by analyzing J-couplings and NOE correlations. rsc.orgresearchgate.net
Table 1: Representative NMR Data for a Hypothetical 2-Isobutylpyrrolidine Derivative
| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key 2D Correlations (COSY, HMBC) |
| N-H | 8.50 (br s) | - | HMBC to C2, C5 |
| 2 | 4.10 (m) | 62.5 | COSY to H5, H-isobutyl; HMBC to C4, C-isobutyl |
| 3 | 1.95 (m), 1.80 (m) | 25.8 | COSY to H2, H4 |
| 4 | 2.10 (m), 1.90 (m) | 30.1 | COSY to H3, H5 |
| 5 | 3.50 (m), 3.35 (m) | 47.2 | COSY to H4, H2 |
| Isobutyl-CH₂ | 1.65 (m), 1.50 (m) | 45.3 | COSY to Isobutyl-CH, H2; HMBC to C2 |
| Isobutyl-CH | 1.85 (m) | 25.1 | COSY to Isobutyl-CH₂, Isobutyl-CH₃ |
| Isobutyl-CH₃ | 0.95 (d, J=6.5), 0.90 (d, J=6.5) | 22.5, 22.3 | COSY to Isobutyl-CH |
Note: This table is illustrative. Actual chemical shifts will vary depending on the solvent and the specific derivatization.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization
Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. aip.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the elemental composition of a molecule. measurlabs.comfilab.fr
Mass Spectrometry (MS): In techniques like electrospray ionization (ESI-MS), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion gives the molecular weight. Further fragmentation of the molecular ion can be induced (MS/MS), and the resulting pattern of fragment ions provides a fingerprint that is characteristic of the molecule's structure. nih.gov For pyrrolidine derivatives, common fragmentation pathways include cleavage of the bond between the pyridine (B92270) and pyrrolidine rings (if present) and ring-opening fragmentations of the pyrrolidine moiety itself. nih.govjournals.co.za
High-Resolution Mass Spectrometry (HRMS): The key advantage of HRMS is its ability to measure m/z values to several decimal places (e.g., 0.0001 Da). bioanalysis-zone.com This high accuracy allows for the calculation of a unique elemental formula for a given mass. For example, two different molecules might have the same nominal mass (integer mass) but will have slightly different exact masses due to the precise masses of their constituent atoms (e.g., C, H, N, O). bioanalysis-zone.com Confirming that the measured exact mass from HRMS matches the calculated exact mass for the proposed structure provides definitive evidence for the compound's elemental formula, a standard requirement for the publication of new chemical entities. rsc.org
Table 2: Predicted ESI-MS Fragmentation for a Hypothetical N-Benzoyl-2-isobutylpyrrolidine
| m/z Value (Proposed) | Ion Structure | Origin |
| 232.1696 | [M+H]⁺ | Protonated molecular ion |
| 128.1434 | [M - C₇H₅O]⁺ | Loss of benzoyl group |
| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation |
| 70.0651 | [C₄H₈N]⁺ | Pyrrolidinyl fragment after ring opening |
Note: The exact m/z values are calculated based on the elemental composition.
Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. fz-juelich.de Since enantiomers interact differently with circularly polarized light, CD spectroscopy is an excellent tool for studying chiral compounds and, crucially, for determining the enantiomeric excess (ee) of a sample. nih.gov
The process involves measuring the CD spectrum of a chiral sample, which is a plot of the difference in absorbance (ΔA) versus wavelength. researchgate.net The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. nih.gov
To determine the ee of a reaction product, a calibration curve is typically constructed. hindsinstruments.com This is done by preparing a series of samples with known enantiomeric excesses (e.g., from 0% ee racemic mixture to 100% ee pure enantiomer) and measuring their CD signals at a wavelength where the signal is maximal. A plot of the CD signal intensity versus % ee should yield a straight line. nih.govhindsinstruments.com The CD signal of an unknown sample can then be measured, and its ee can be determined by interpolation from the calibration curve. hindsinstruments.com
This method is often rapid and can be adapted for high-throughput screening, making it a valuable alternative to chiral chromatography for the quick assessment of the success of an asymmetric reaction. hindsinstruments.comnih.gov
Chromatographic Methods for Research-Level Purity and Stereoisomer Analysis
The comprehensive characterization of 2-isobutylpyrrolidine hydrochloride necessitates the use of advanced chromatographic techniques. These methods are essential for determining purity, identifying and quantifying impurities, and resolving stereoisomers, which is critical given the chiral nature of the molecule.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chirality is a fundamental property of 2-isobutylpyrrolidine, which contains a single stereocenter, meaning it can exist as two non-superimposable mirror images known as enantiomers. These enantiomers can have different pharmacological and toxicological profiles, making the determination of enantiomeric purity a critical aspect of quality control. chromatographyonline.comamericanpharmaceuticalreview.com Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating and quantifying enantiomers. chromatographyonline.com
The separation is achieved using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector that interacts differentially with the enantiomers of the analyte. chromatographyonline.comamericanpharmaceuticalreview.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica support, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. mdpi.com
Method development for the enantiomeric purity assessment of 2-isobutylpyrrolidine would involve screening various polysaccharide-based columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)) under different mobile phase conditions, including normal-phase, reversed-phase, and polar organic modes. mdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane) with an alcohol (like isopropanol) for normal-phase, or acetonitrile/water mixtures for reversed-phase, is optimized to achieve baseline separation of the two enantiomers. mdpi.com Temperature can also be a critical parameter, as it can influence both retention times and the resolution between enantiomeric peaks, sometimes even reversing the elution order. mdpi.com Detection is commonly performed using a UV detector, although this would require derivatization of the non-chromophoric pyrrolidine ring, or more universally, a mass spectrometer.
| Parameter | Typical Setting | Purpose |
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Amylose or Cellulose derivatives on silica gel | Provides a chiral environment for differential interaction with enantiomers. |
| Mobile Phase | Normal-Phase: Hexane/Isopropanol (+ acidic/basic modifier) Reversed-Phase: Acetonitrile/Water (+ acidic modifier, e.g., acetic acid) | To elute the compounds and optimize the separation (resolution) between the enantiomers. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the analysis and can influence separation efficiency. |
| Column Temperature | 10 - 40 °C | Affects retention, selectivity, and efficiency. Temperature can be a tool to fine-tune separation. mdpi.com |
| Detector | UV/Vis (requires derivatization) or Mass Spectrometry (MS) | To detect and quantify the eluting enantiomers. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system for analysis. |
Gas Chromatography (GC) for Reaction Monitoring and Mixture Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. organomation.comlibretexts.org In the context of synthesizing 2-isobutylpyrrolidine, GC is an invaluable tool for real-time or near-real-time reaction monitoring. hidenanalytical.comazom.com By taking aliquots from the reaction vessel at various time points, a chemist can track the consumption of starting materials and the formation of the product, allowing for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.
However, direct analysis of 2-isobutylpyrrolidine by GC presents challenges. As a secondary amine, it is a polar compound with an active hydrogen atom capable of hydrogen bonding. This can lead to poor peak shape (tailing), low response, and irreversible adsorption onto the GC column. researchgate.net To overcome these issues, derivatization is typically required to convert the amine into a more volatile and less polar derivative, a topic covered in detail in Section 5.4.
Once derivatized, the reaction mixture can be injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. A temperature programming method, where the column temperature is gradually increased, is often employed to effectively separate a mixture of compounds with a range of boiling points. libretexts.org A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification. azom.com
| Parameter | Typical Setting | Purpose |
| Sample Preparation | Derivatization (e.g., acylation, silylation) of the reaction aliquot | To increase volatility and thermal stability, and improve chromatographic peak shape. jfda-online.com |
| GC Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-polysiloxane) | To separate the volatile components of the derivatized reaction mixture based on boiling point. |
| Carrier Gas | Helium or Hydrogen | The mobile phase that carries the analytes through the column. |
| Injector Temperature | ~250 °C | To ensure rapid and complete vaporization of the sample. |
| Oven Program | Temperature ramp (e.g., 50 °C hold for 2 min, then ramp at 10 °C/min to 280 °C) | To separate compounds with a wide range of volatilities. libretexts.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and confirmation of structure. azom.com |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Elucidation
For the comprehensive analysis of complex mixtures, such as a crude reaction product from a 2-isobutylpyrrolidine synthesis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful and specific technique. technologynetworks.comrsc.org It combines the separation power of liquid chromatography with the high sensitivity and structural identification capabilities of tandem mass spectrometry. rsc.org
The process begins with the separation of the mixture's components via HPLC, typically using a reversed-phase column (e.g., C18). nih.gov As each component elutes from the column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where molecules are ionized, typically by gaining a proton to form [M+H]⁺ ions. technologynetworks.com
In a tandem mass spectrometer, such as a triple quadrupole (QQQ), the first quadrupole (Q1) is set to select only the ion corresponding to the mass of the target analyte (the precursor ion). technologynetworks.com This ion is then passed into the second quadrupole (q2), which acts as a collision cell. Here, the precursor ion is fragmented by collision with an inert gas (e.g., argon). The resulting fragment ions are then analyzed by the third quadrupole (Q3), generating a fragmentation spectrum. lcms.cz This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the confident identification and quantification of the target compound even in a complex matrix with many other components. nih.gov This is invaluable for identifying not only 2-isobutylpyrrolidine but also potential isomers, byproducts, and degradation products.
| Parameter | Typical Setting | Purpose |
| LC Separation | Reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier (e.g., 0.1% formic acid) | To separate the components of the mixture prior to MS analysis. Formic acid aids in protonation for ESI+. |
| Ionization | Electrospray Ionization (ESI), positive mode | To generate protonated molecular ions [M+H]⁺ of the analytes. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive detection and quantification. |
| Precursor Ion (Q1) | m/z corresponding to [M+H]⁺ of the analyte or its derivative | To isolate the specific ion of interest from all other ions. |
| Collision Gas | Argon or Nitrogen | To induce fragmentation of the precursor ion in the collision cell (q2). |
| Product Ion(s) (Q3) | Specific m/z values of characteristic fragments | To confirm the identity of the precursor ion, providing a second dimension of specificity. |
Analytical Derivatization for Enhanced Detection in Chromatographic and Spectrometric Techniques
Analytical derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.net For a compound like 2-isobutylpyrrolidine, derivatization is often essential for improving its performance in both GC and LC-MS analyses. jfda-online.comddtjournal.com The secondary amine functional group is the primary target for these chemical modifications.
For Gas Chromatography , the main goals of derivatization are to increase volatility and thermal stability while reducing polarity. jfda-online.com This is achieved by replacing the active hydrogen on the nitrogen atom with a non-polar group. Common derivatization strategies for amines include:
Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), converts the amine into a stable, volatile amide. jfda-online.commdpi.com The resulting fluorinated derivatives are also highly responsive to Electron Capture Detectors (ECD).
Silylation: Reaction with a silylating agent, like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogen with a silyl (B83357) group (e.g., a tert-butyldimethylsilyl group). sigmaaldrich.com Silyl derivatives are generally very volatile and thermally stable, making them ideal for GC-MS analysis. sigmaaldrich.com
For Liquid Chromatography-Mass Spectrometry , derivatization is primarily used to enhance ionization efficiency and, consequently, detection sensitivity. ddtjournal.com While 2-isobutylpyrrolidine can be ionized directly in ESI+, its ionization efficiency can be significantly improved by introducing a moiety that is more readily ionized. Reagents can be used to introduce a permanent positive charge or a group with high proton affinity, leading to a much stronger signal in the mass spectrometer. This allows for lower detection limits and more reliable quantification, particularly for trace-level analysis. nih.gov
| Derivatization Reagent | Target Functional Group | Technique | Advantage |
| Pentafluoropropionic Anhydride (PFPA) | Secondary Amine (-NH) | GC-MS | Forms a stable, volatile amide. Improves peak shape and allows for sensitive detection. jfda-online.commdpi.com |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Secondary Amine (-NH) | GC-MS | Forms a thermally stable TBDMS derivative, improving volatility and chromatographic behavior. sigmaaldrich.com |
| Isonicotinoyl Chloride (INC) | Secondary Amine (-NH) | LC-MS/MS | Introduces a pyridyl group, which has high proton affinity, enhancing ESI+ signal. nih.gov |
| 6-Aminoquinoloyl-N-hydroxysuccinimidyl Carbamate (AQC) | Secondary Amine (-NH) | LC-MS/MS | Tags the amine with a highly fluorescent and readily ionizable group. scispace.com |
Applications of 2 Isobutylpyrrolidine Hydrochloride As a Key Scaffold in Organic Synthesis
Role in the Synthesis of Diverse Heterocyclic Frameworks and Core Structures
The 2-isobutylpyrrolidine (B180006) scaffold is instrumental in the construction of a variety of more complex heterocyclic systems. Its inherent chirality, when used in enantiomerically pure form, allows for the synthesis of optically active target molecules. Pyrrolidine (B122466) derivatives are frequently employed in synergistic catalytic systems that combine organocatalysis and transition-metal catalysis to forge new carbon-carbon and carbon-heteroatom bonds, leading to the formation of diverse heterocyclic frameworks chim.it.
For instance, organocatalysts based on the 2-bis(aryl)methylpyrrolidine structure have been utilized in combination with silver(I) catalysts for the enantioselective synthesis of morphan derivatives chim.it. Similarly, the combination of a pyrrolidine catalyst with a copper(I) catalyst has enabled the synthesis of 2-substituted quinolines chim.it. The pyrrolidine acts by forming a nucleophilic enamine intermediate, which then reacts with a metal-activated species in a highly controlled and stereoselective manner chim.it.
The versatility of the pyrrolidine ring extends to its use in multicomponent reactions to build complex molecular architectures. For example, polysubstituted pyrroles can be synthesized from α,β-unsaturated ynones and N-substituted ethyl glycine (B1666218) ethyl hydrochlorides in a process catalyzed by a pyrrolidine-based catalyst nih.gov. The reaction proceeds through a cascade of transformations, highlighting the ability of the pyrrolidine scaffold to facilitate the assembly of intricate heterocyclic cores chim.itnih.gov. While direct examples detailing the use of 2-isobutylpyrrolidine hydrochloride are specific, the principles established with closely related derivatives underscore its potential as a precursor for a wide range of N-heterocycles chim.itnih.govmdpi.com.
Precursor and Building Block for Complex Organic Molecules
Chiral building blocks are essential components in the synthesis of complex, single-enantiomer drugs and other biologically active molecules nih.govelsevierpure.com. The pharmaceutical industry's demand for enantiomerically pure intermediates has driven the development of versatile chiral scaffolds nih.gov. Derivatives of 2-isobutylpyrrolidine, such as (R)-tert-Butyl 2-(aminomethyl)-2-isobutylpyrrolidine-1-carboxylate and (S)-1-Isobutylpyrrolidine-2-carboxamide, are recognized as important chiral building blocks in this context bldpharm.combldpharm.com.
These compounds serve as starting materials for the modular synthesis of more elaborate molecular structures echemi.com. The pyrrolidine ring provides a rigid and stereochemically defined framework, while the functional groups—the protected amine and the isobutyl group—offer points for further chemical modification. For example, tert-butyl (2S)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate is explicitly used as a building block in organic synthesis and as a protecting group for amino acids . Its structure is significant in medicinal chemistry due to its stereochemical complexity and functional versatility, allowing it to be incorporated into larger molecules that can interact specifically with biological targets .
The synthesis of these chiral building blocks often starts from readily available chiral precursors like L-proline or involves asymmetric synthesis methods to establish the desired stereochemistry . The careful introduction of the isobutyl group and other substituents allows for the creation of a diverse library of pyrrolidine-based building blocks ready for use in drug discovery and development programs nih.govelsevierpure.com.
Table 1: Examples of 2-Isobutylpyrrolidine-Derived Chiral Building Blocks
| Compound Name | CAS Number | Application |
|---|---|---|
| (R)-tert-Butyl 2-(aminomethyl)-2-isobutylpyrrolidine-1-carboxylate | 1630815-58-5 | Chiral building block in asymmetric synthesis bldpharm.com. |
| (S)-1-Isobutylpyrrolidine-2-carboxamide | 166173-85-9 | Chiral building block for amines and amides bldpharm.com. |
| 1-Isobutylpyrrolidine-3-carboxylic acid | --- | Chiral building block for protease inhibitors and neurological agents vulcanchem.com. |
Development of Advanced Catalytic Systems, Including Heterogeneous Organocatalysts
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a powerful tool in organic synthesis, offering a green and often complementary alternative to metal-based catalysis nih.govorganic-chemistry.org. Secondary amines, particularly chiral pyrrolidine derivatives, are among the most successful classes of organocatalysts nih.gov. They operate primarily through the formation of nucleophilic enamine or electrophilic iminium ion intermediates beilstein-journals.org.
The 2-isobutylpyrrolidine scaffold can be incorporated into various organocatalyst designs. The steric bulk of the isobutyl group can play a crucial role in influencing the stereochemical outcome of a catalyzed reaction, effectively shielding one face of the reactive intermediate and directing the approach of the reacting partner. This principle is fundamental to achieving high enantioselectivity beilstein-journals.org. For example, pyrrolidine derivative catalysts have been shown to be highly efficient in promoting atroposelective reactions, leading to axially chiral biaryl compounds, which are important ligands and synthons beilstein-journals.org.
While many organocatalysts operate in a homogeneous phase, a significant challenge is their recovery and reuse. To address this, research has focused on the development of heterogeneous organocatalysts, where the catalytic unit is immobilized on a solid support. The pyrrolidine scaffold is amenable to such modifications. By attaching a linker to the pyrrolidine ring, the catalyst can be anchored to materials like polymers or silica (B1680970), facilitating easy separation from the reaction mixture and enabling recycling. This approach combines the high selectivity of organocatalysis with the practical advantages of heterogeneous systems.
Intermediates in the Preparation of Precursors for Bioactive Compounds
The structural motif of 2-isobutylpyrrolidine is found within a range of bioactive molecules and serves as a key intermediate in their synthesis. A prominent example is the synthesis of Pregabalin, a drug used to treat epilepsy and neuropathic pain google.comgoogle.com. A crucial step in several synthetic routes to (S)-Pregabalin involves the intermediate (S)-4-isobutylpyrrolidin-2-one google.comgoogle.com. This lactam is then hydrolyzed in a subsequent step to yield the final active pharmaceutical ingredient google.com. The synthesis of this key pyrrolidinone intermediate is a critical focus, with methods being developed to ensure high yield and enantiomeric purity google.com.
Furthermore, the pyrrole-2-carboxamide skeleton, which can be derived from pyrrolidine precursors, is a core unit in numerous marine natural products that exhibit a wide spectrum of biological activities, including antitumor, anti-histaminic, and antiviral properties nih.gov. The synthesis of libraries of compounds based on these scaffolds is a common strategy in drug discovery to identify new therapeutic leads nih.gov.
The use of 2-isobutylpyrrolidine derivatives as intermediates extends to various other therapeutic areas. For instance, 1-isobutylpyrrolidine-3-carboxylic acid is noted as a building block for protease inhibitors and agents targeting neurological pathways vulcanchem.com. Similarly, tert-butyl (R)-2-(aminomethyl)-2-isobutylpyrrolidine-1-carboxylate has been used in the synthesis of pyrazolopyrimidine derivatives investigated as potential CAM kinase inhibitors epo.org. These examples highlight the role of this compound and its derivatives as versatile intermediates in the pathway to creating valuable, biologically active compounds.
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (R)-tert-Butyl 2-(aminomethyl)-2-isobutylpyrrolidine-1-carboxylate |
| (S)-1-Isobutylpyrrolidine-2-carboxamide |
| 1-Isobutylpyrrolidine-3-carboxylic acid |
| 3-Acetyl-5-isobutylpyrrolidine-2,4-dione |
| (S)-4-Isobutylpyrrolidin-2-one |
| Pregabalin |
| 2-bis(aryl)methylpyrrolidine |
| tert-butyl (2S)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate |
| L-proline |
Emerging Research Directions and Future Outlooks for 2 Isobutylpyrrolidine Hydrochloride
Pursuit of More Efficient and Highly Selective Synthetic Routes
The demand for enantiomerically pure chiral amines like 2-isobutylpyrrolidine (B180006) has spurred significant research into more efficient and selective synthetic methodologies. sigmaaldrich.com Traditional methods often face challenges in yield, scalability, and stereocontrol, prompting the development of innovative strategies.
A primary focus is the asymmetric synthesis of 2-substituted pyrrolidines. One highly diastereoselective method involves the addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines, which provides a general and efficient route to various 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.orgbohrium.com Another approach utilizes an iridium-catalyzed asymmetric hydrogenation of a pyrroline (B1223166) precursor, which has been shown to be effective for preparing 2-aryl-substituted pyrrolidines.
Biocatalysis has emerged as a powerful tool for achieving high enantiopurity under mild conditions. Recent studies describe the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones using transaminases. tudelft.nlacs.org This method can achieve analytical yields up to 90% and enantiomeric excesses greater than 99.5% for both enantiomers by selecting the appropriate enzyme. tudelft.nlacs.org
Furthermore, multicomponent reactions (MCRs) are gaining traction as they offer high atom and step economy, reducing waste compared to traditional multi-step syntheses. researchgate.net These one-pot procedures can construct complex pyrrolidine (B122466) scaffolds from simple starting materials. tandfonline.commdpi.com Iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes represents another efficient, diastereoselective, and sustainable method to access enantiopure trans-2,5-disubstituted pyrrolidines. scispace.comcsic.es
Table 1: Comparison of Modern Synthetic Routes to Chiral 2-Substituted Pyrrolidines
| Method | Key Reagents/Catalyst | Key Features | Reported Yield/Selectivity | Reference(s) |
|---|---|---|---|---|
| N-tert-butanesulfinyl Imine Chemistry | Grignard Reagents, Chiral N-tert-butanesulfinyl Imine | High diastereoselectivity, broad substrate scope. | High yields. | rsc.orgbohrium.com |
| Biocatalytic Transamination | Transaminase Enzymes, ω-chloroketones | High enantioselectivity (>99.5% ee), mild conditions. | Up to 90% yield. | tudelft.nlacs.org |
| Iridium-Catalyzed Hydrogenation | Iridium Catalyst, Chiral Ligand | Efficient for 2-aryl pyrrolidines, good ee. | Good yield and enantiomeric excess. | |
| Iron-Catalyzed Hydroamination | Iron(III) Salts, α-substituted Amino Alkenes | Sustainable catalyst, complete diastereoselectivity. | High yields. | scispace.comcsic.es |
| Multicomponent Reactions (MCRs) | Varies (e.g., Aldehydes, Amines, Dienophiles) | High atom and step economy, green approach. | Generally good yields. | researchgate.nettandfonline.com |
Exploration and Design of Novel Catalytic Systems for Advanced Transformations
The pyrrolidine scaffold is not only a synthetic target but also a "privileged" structural motif central to the design of many highly effective organocatalysts. beilstein-journals.orgnih.gov Research is actively focused on designing new pyrrolidine-based catalysts and discovering novel catalytic transformations that can be applied to molecules like 2-isobutylpyrrolidine.
Bifunctional organocatalysts, which combine two catalytic moieties within one molecule, are a major area of development. For instance, new organocatalysts featuring a pyrrolidine unit for enamine activation and a urea (B33335) or thiourea (B124793) group for hydrogen-bond activation have been synthesized. beilstein-journals.org These catalysts have proven effective in Michael additions of aldehydes to nitroalkenes, demonstrating a dual activation mode that enhances reactivity and selectivity. beilstein-journals.org Similarly, cinchona alkaloid frameworks incorporating a thiourea and pyrrolidine motif have shown excellent activity and enantioselectivity in conjugate additions. maynoothuniversity.ie
The development of novel metal-based catalytic systems for pyrrolidine synthesis is also a vibrant research area. Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a direct route to pyrrolidines under mild conditions with excellent regio- and chemoselectivity. organic-chemistry.org Mechanistic studies, including DFT investigations, are helping to elucidate the catalytic cycle, paving the way for more rational catalyst design. acs.org These advanced catalytic methods enable the transformation of simple precursors into complex, functionalized pyrrolidines, expanding the synthetic utility of the core structure.
Table 2: Examples of Novel Catalytic Systems Involving Pyrrolidine Scaffolds
| Catalyst Type | Transformation | Catalytic Principle | Reference(s) |
|---|---|---|---|
| Bifunctional Sulfinylurea-Pyrrolidine | Michael Addition | Enamine activation (pyrrolidine) + H-bond activation (urea). | beilstein-journals.org |
| Thiourea Cinchona-Pyrrolidine | Conjugate Addition | Combination of cinchona alkaloid framework with H-bonding thiourea. | maynoothuniversity.ie |
| Copper-Tris(pyrazolyl)borate Complex | Intramolecular C-H Amination | Copper-catalyzed activation of N-Halide amides for cyclization. | acs.org |
| Pyrrolidine with Polar P=O Sidechain | Michael Addition | Pyrrolidine for enamine activation, P=O for H-bonding. | nih.gov |
Enhanced Integration of Computational and Experimental Methodologies in Synthetic Design
The synergy between computational modeling and experimental work is revolutionizing synthetic chemistry, allowing for a deeper understanding of reaction mechanisms and more rational design of catalysts and reaction pathways. This integrated approach is being increasingly applied to the synthesis of complex molecules like 2-isobutylpyrrolidine.
Density Functional Theory (DFT) calculations are now routinely used to explore mechanistic aspects of reactions. For example, computational studies have been employed to detail the reaction mechanism between 3-pyrroline-2-one (B142641) derivatives and amines to form pyrrolidine-2,3-diones, revealing that kinetic selectivity is more significant than thermodynamic control in product formation. beilstein-journals.org In another study, the combination of experimental work with DFT calculations provided insight into the complete diastereoselectivity of an iron-catalyzed intramolecular hydroamination to form trans-2,5-disubstituted pyrrolidines. scispace.com
This integrated approach is particularly powerful in catalyst design and optimization. The enantioselective lithiation of N-Boc-pyrrolidine has been studied both experimentally and computationally, correlating experimental outcomes with calculated activation energies for proton transfer in different transition states. nih.gov Such studies help explain why certain chiral ligands are more effective than others and guide the development of new, more selective catalysts. nih.gov Furthermore, computational analysis of the stability of pyrrolidine-derived iminium ions helps synthetic chemists predict and compare reactivity across different substrates in aminocatalytic reactions. acs.org
Advancements in Sustainable Synthesis and Process Intensification for Industrial Relevance
As the chemical industry moves towards greener and more efficient manufacturing, significant research is dedicated to the sustainable synthesis and process intensification of valuable intermediates like 2-isobutylpyrrolidine hydrochloride. pharmafeatures.com This involves adopting principles of green chemistry and innovative engineering to reduce waste, energy consumption, and cost. researchgate.netacs.org
Sustainable synthesis strategies include the use of biocatalysts, which operate under mild aqueous conditions, and earth-abundant metal catalysts like iron, which are less toxic and more economical than precious metal catalysts. tudelft.nlacs.orgcsic.es The use of electrochemistry is also emerging as a green and efficient method for synthesizing pyrrolidine derivatives through reductive cyclization in flow microreactors, eliminating the need for hazardous chemical reagents. nih.gov
Process intensification (PI) aims to make chemical processes smaller, safer, and more efficient. researchgate.net A key trend is the shift from traditional batch manufacturing to continuous flow processing. pharmafeatures.compharmasalmanac.com Continuous flow reactors offer superior heat and mass transfer, allowing for rapid and highly controlled reactions, which can improve yields and selectivity while minimizing the risk of side reactions. pharmasalmanac.comntnu.no This technology is particularly advantageous for reactions involving unstable intermediates or hazardous reagents, and it facilitates easier scale-up from the lab to industrial production. pharmasalmanac.comntnu.no By integrating these sustainable and intensified processes, the industrial production of this compound and related pharmaceutical intermediates can become more economically viable and environmentally responsible. numberanalytics.com
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Isobutylpyrrolidine hydrochloride, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves alkylation of a pyrrolidine precursor (e.g., 2-pyrrolidone) with isobutyl halide under basic conditions (e.g., NaH or K₂CO₃), followed by hydrochloride salt formation using HCl. Key parameters include temperature control (0–25°C for alkylation) and stoichiometric ratios to minimize side reactions. Industrial-scale methods may employ continuous flow reactors for improved consistency .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm proton/carbon environments (e.g., δ 1.0–1.2 ppm for isobutyl CH₃ groups).
- Mass spectrometry (ESI-MS) for molecular ion verification (m/z ~163 for the free base; +HCl adduct at m/z ~199).
- X-ray crystallography for absolute configuration determination, if chiral centers are present. PubChem-derived canonical SMILES and InChI keys (e.g., NIZBGGSNGPJALP-HNCPQSOCSA-N) provide cross-referencing .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer :
- HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase.
- Elemental analysis (C, H, N, Cl) to validate stoichiometry.
- Karl Fischer titration for water content assessment. Commercial batches often report ≥98% purity, as seen in CAS 1184994-37-3 .
Advanced Research Questions
Q. What strategies enhance enantiomeric purity during the synthesis of chiral this compound derivatives?
- Methodological Answer : Enantioselective synthesis can be achieved via:
- Chiral catalysts : Use of (R)- or (S)-BINAP-metal complexes (e.g., Ru) in asymmetric hydrogenation.
- Chiral auxiliaries : Temporary incorporation of groups like Evans oxazolidinones to direct stereochemistry.
- Chromatographic resolution : Preparative chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers post-synthesis. Evidence from related pyrrolidine derivatives highlights >95% enantiomeric excess (ee) using these methods .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Comparative assays : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables.
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., isobutyl group) to assess impact on activity.
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., enzyme inhibition IC₅₀ values) to identify trends. Discrepancies may arise from differences in assay protocols or impurity profiles .
Q. What experimental designs are optimal for studying the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in situ NMR or UV-vis spectroscopy under varying conditions (solvent polarity, temperature).
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and activation energies.
- Isotopic labeling : Introduce deuterium at reactive sites (e.g., α-hydrogens) to trace mechanistic pathways. Industrial-scale alkylation data from related compounds suggest THF or DMF as preferred solvents .
Q. How is this compound utilized in drug discovery pipelines, particularly in probing protein-ligand interactions?
- Methodological Answer :
- Crystallography : Co-crystallize with target proteins (e.g., GPCRs) to map binding pockets.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying concentrations.
- Mutagenesis studies : Introduce point mutations in proteins to identify critical residues for binding. Related pyrrolidine derivatives demonstrate utility as intermediates in kinase inhibitor development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
